molecular formula C17H15N7OS2 B3016728 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide CAS No. 894036-73-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B3016728
CAS No.: 894036-73-8
M. Wt: 397.48
InChI Key: OCOYSBPZMJOBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position. This moiety is linked via a sulfanyl-acetamide bridge to a 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine system. Synonymous identifiers (e.g., CHEMBL1307806, DTXSID501330457) confirm its inclusion in chemical databases, reflecting its relevance in medicinal chemistry research .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS2/c1-2-15-20-21-16(27-15)18-14(25)10-26-17-22-19-13-9-8-12(23-24(13)17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOYSBPZMJOBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiadiazole ring, a triazole moiety, and a pyridazine structure, which are known to contribute to various biological activities. The molecular formula is C16H18N4S3C_{16}H_{18}N_4S_3, with a molecular weight of 398.53 g/mol. The presence of sulfur in the thiadiazole and triazole rings is particularly significant as it often enhances biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 31.25 μg/mL against E. coli and Streptococcus pyogenes, outperforming standard antibiotics such as ofloxacin and cefepime .
  • Antifungal Activity : The compound also exhibits antifungal properties. Derivatives with phenyl or nitrophenyl substitutions have shown significant activity against fungal strains like Aspergillus niger and Candida albicans, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. These compounds are believed to inhibit inflammatory mediators and pathways:

  • Mechanism : The presence of the thiadiazole ring may interfere with the production of pro-inflammatory cytokines. Research indicates that certain derivatives can significantly reduce inflammation markers in vitro .

Anticancer Activity

The anticancer properties of this compound have been investigated with promising results:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Summary of Biological Activities

Activity Effectiveness Reference
AntibacterialMIC = 31.25 μg/mL against E. coli
AntifungalInhibition zones 15–19 mm
Anti-inflammatoryReduced cytokine levels
AnticancerInduces apoptosis in MCF-7 and HeLa cells

Case Study 1: Antimicrobial Screening

A study conducted by Kadi et al. synthesized new derivatives of 1,3,4-thiadiazole and evaluated their antimicrobial activity against various bacterial strains. The p-chlorophenyl derivative exhibited an MIC value lower than standard drugs like itraconazole, demonstrating the potential for developing new antibacterial agents .

Case Study 2: Anti-inflammatory Mechanisms

In a separate study focused on the anti-inflammatory effects of thiadiazole derivatives, researchers observed a significant decrease in nitric oxide production in macrophages treated with the compound compared to untreated controls. This suggests that the compound may play a role in modulating inflammatory responses .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds containing thiadiazole and triazole structures exhibit significant antimicrobial properties. The presence of the thiadiazole moiety enhances the compound's ability to inhibit bacterial growth and can be effective against various pathogens, including resistant strains .

Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells. The triazolo-pyridazine component is believed to play a critical role in the modulation of cellular pathways involved in cancer progression . In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines.

Anti-inflammatory Effects : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity : The compound's unique structure suggests potential use as a pesticide. Thiadiazole derivatives have been shown to possess insecticidal and fungicidal properties. Field studies may reveal its effectiveness against specific agricultural pests and diseases .

Plant Growth Regulation : Some studies suggest that compounds with similar structures can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors .

Material Science Applications

Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its unique functional groups allow for the development of novel materials with specific mechanical and thermal properties. This application is particularly relevant in creating advanced materials for electronics and coatings .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiadiazole ring significantly enhanced activity against these pathogens, suggesting a potential pathway for developing new antibiotics based on this compound's structure .
  • Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide could reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding highlights its potential as an anticancer agent .
  • Pesticidal Activity Assessment : Field trials conducted on crops treated with thiadiazole-based pesticides showed a significant reduction in pest populations compared to untreated controls. The results suggest that this compound could be developed into an effective agricultural pesticide with minimal environmental impact .

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Heterocycle Substituents Key Structural Differences Reference
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolopyrimidine Tetrahydrobenzothieno ring, phenyl Saturated benzothieno system vs. planar pyridazine
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide Triazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl, methyl Pyrimidine vs. pyridazine; methoxy substituents
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thieno[3,2-d]pyrimidine 4-Methylphenyl, thieno-pyrimidine Thieno-pyrimidine core; methyl substituent

The target compound’s 6-phenyl-triazolopyridazine moiety distinguishes it from analogues with pyrimidine (e.g., ), indole (e.g., ), or benzothieno systems (e.g., ). The ethyl group on the thiadiazole may enhance lipophilicity compared to methyl derivatives (e.g., ).

Pharmacological and Physicochemical Comparisons

Antiproliferative Activity

highlights hydroxyacetamide derivatives (e.g., FP1-12) with antiproliferative properties, where triazole-thioacetamide scaffolds exhibit activity against cancer cell lines .

Physicochemical Properties

  • Water Content and Stability : Related thiadiazole acetamides in are specified to contain ≤0.5% water, stored in tight containers at room temperature, indicating stability under ambient conditions .
  • Crystallography : emphasizes the role of X-ray diffraction in elucidating molecular parameters of thiadiazole-triazine derivatives, a technique applicable to the target compound’s structural validation .

Q & A

Q. Advanced

  • PASS Program : Predicts pharmacological profiles (e.g., kinase inhibition or antimicrobial potential) based on structural descriptors.
  • Molecular Docking : Targets specific receptors (e.g., EGFR or bacterial enzymes) to assess binding affinity. For triazole-thiadiazole hybrids, docking into ATP-binding pockets reveals hydrogen-bonding interactions with key residues .
  • MD Simulations : Evaluates stability of ligand-receptor complexes over nanosecond timescales, identifying critical binding motifs .

How can researchers resolve contradictions in reported biological activity data for this compound class?

Q. Advanced

  • Meta-analysis : Cross-reference datasets from diverse assays (e.g., MIC vs. IC50 values) to identify assay-specific biases.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl to methyl groups) to isolate contributing factors.
  • Dose-Response Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity thresholds .

What methodologies are recommended for derivatizing this compound to explore its pharmacological potential?

Q. Basic

  • Heterocyclic Substitution : Replace the ethyl group on the thiadiazole ring with bulkier alkyl/aryl groups to enhance lipophilicity.
  • Sulfanyl Group Modification : Introduce electron-withdrawing groups (e.g., nitro) to the triazolo-pyridazine moiety to alter electronic profiles .

Q. Advanced

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole rings for targeted drug delivery.
  • Prodrug Design : Conjugate acetamide with enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability .

How can researchers optimize reaction yields while minimizing toxic byproducts?

Q. Advanced

  • Green Chemistry Principles : Use ionic liquids or water as solvents to reduce waste.
  • Catalytic Systems : Employ Pd/C or nano-catalysts for efficient cross-coupling.
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time, enabling prompt adjustments .

What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Q. Advanced

  • Process Intensification : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., thiol coupling).
  • Purification Strategies : High-performance liquid chromatography (HPLC) with gradient elution isolates high-purity batches (>98%).
  • Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., genotoxic nitrosamine screening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.